

An In-depth Technical Guide to the Structural Properties of 2-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hexadecenoyl-CoA

Cat. No.: B3052741

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexadecenoyl-CoA is a long-chain monounsaturated fatty acyl-coenzyme A that plays a pivotal role as an intermediate in key metabolic pathways, including fatty acid β -oxidation and sphingolipid metabolism. Its precise structural characteristics and interactions with enzymatic partners are of significant interest to researchers in metabolic diseases, oncology, and drug development. This guide provides a comprehensive overview of the structural properties of **2-Hexadecenoyl-CoA**, supported by experimental methodologies and pathway visualizations.

Core Structural and Physicochemical Properties

2-Hexadecenoyl-CoA is an amphipathic molecule comprising a long hydrophobic acyl chain linked to a hydrophilic coenzyme A moiety. The presence of a double bond in the acyl chain introduces structural rigidity and potential for cis-trans isomerism, with the trans isomer being the predominant form in biological systems.

Quantitative Data Summary

Property	Value	Source(s)
Chemical Formula	C37H64N7O17P3S	[1] [2]
Molecular Weight	1003.93 g/mol	[1] [2]
Monoisotopic Mass	1003.329223883 Da	[3]
Synonyms	(2E)-Hexadecenoyl-CoA, trans-2-Hexadecenoyl-CoA	[3]
CAS Number	4460-95-1	[3]

Signaling Pathways Involving 2-Hexadecenoyl-CoA

2-Hexadecenoyl-CoA is a key intermediate in two major metabolic pathways: the β -oxidation of fatty acids and the degradation of sphingosine-1-phosphate.

Fatty Acid β -Oxidation

In the mitochondrial matrix, **2-Hexadecenoyl-CoA** is a substrate for enoyl-CoA hydratase, which catalyzes its hydration to 3-hydroxyhexadecanoyl-CoA. This reaction is a critical step in the cyclical breakdown of fatty acids to generate acetyl-CoA for energy production.

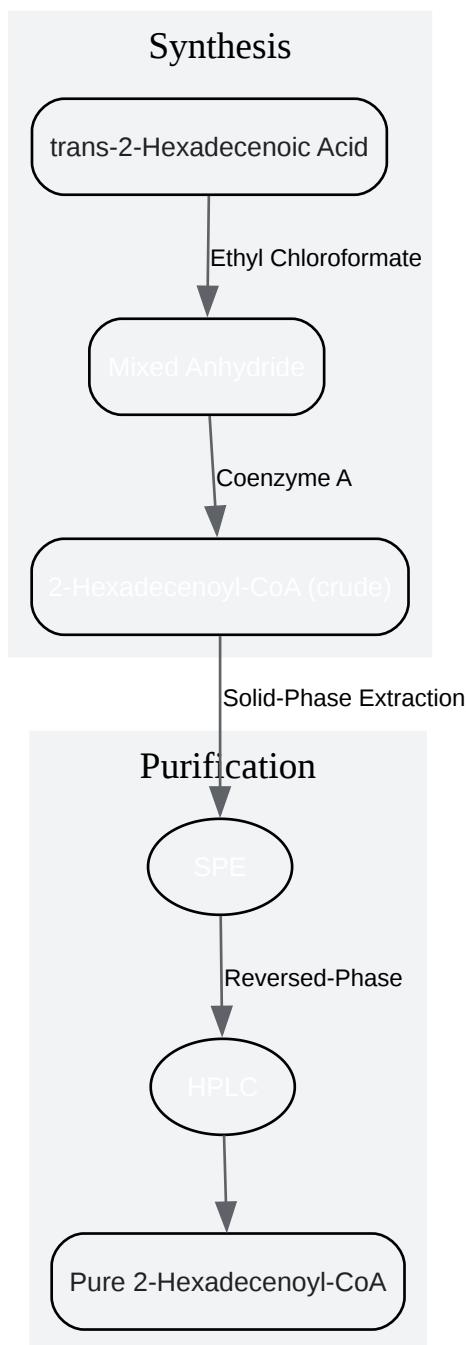
[Click to download full resolution via product page](#)

Fatty Acid β -Oxidation Pathway

Sphingolipid Degradation

2-Hexadecenoyl-CoA is also an intermediate in the catabolism of sphingosine-1-phosphate (S1P). S1P is cleaved to produce trans-2-hexadecenal, which is subsequently oxidized to trans-2-hexadecenoic acid and then activated to **2-Hexadecenoyl-CoA**. This molecule is then reduced by trans-2-enoyl-CoA reductase to palmitoyl-CoA, which can enter other metabolic pathways.[\[4\]](#)

[Click to download full resolution via product page](#)


Sphingolipid Degradation Pathway

Experimental Protocols

Synthesis and Purification of 2-Hexadecenoyl-CoA

Synthesis: A general method for the synthesis of enoyl-CoA compounds involves the activation of the corresponding carboxylic acid (trans-2-hexadecenoic acid) with ethyl chloroformate (ECF) to form a mixed anhydride, followed by reaction with coenzyme A.[\[5\]](#)

Purification: Purification of long-chain acyl-CoAs can be achieved by solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC).[\[6\]](#)

[Click to download full resolution via product page](#)

Synthesis and Purification Workflow

Quantification of 2-Hexadecenoyl-CoA in Biological Samples

The quantification of **2-Hexadecenoyl-CoA** in cell lysates or tissue homogenates can be performed using HPLC with UV detection.[7][8]

Protocol Outline:

- Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer.
- Extraction: Extract acyl-CoAs using an organic solvent mixture (e.g., isopropanol/acetonitrile).
- Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to enrich for acyl-CoAs.
- HPLC Analysis: Separate the acyl-CoAs on a C18 reversed-phase column with a suitable mobile phase gradient and detect the eluting compounds at 260 nm.
- Quantification: Determine the concentration of **2-Hexadecenoyl-CoA** by comparing the peak area to a standard curve.

In Vitro Enzyme Assays

Enoyl-CoA Hydratase Activity Assay: The activity of enoyl-CoA hydratase can be monitored by following the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in **2-Hexadecenoyl-CoA**.[1]

Trans-2-Enoyl-CoA Reductase Activity Assay: The activity of trans-2-enoyl-CoA reductase can be measured by monitoring the oxidation of NADPH to NADP+ at 340 nm.[9]

Structural Analysis Spectroscopic Data

While specific high-resolution NMR and detailed MS/MS fragmentation data for **2-Hexadecenoyl-CoA** are not readily available in the public domain, the following provides an overview of the expected spectroscopic characteristics based on related molecules.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of a long-chain trans-2-enoyl-CoA ester would be expected to show characteristic signals for the vinyl protons of the trans double bond,

typically in the range of 6.0-7.0 ppm. The ^{13}C NMR spectrum would show corresponding signals for the olefinic carbons around 130-150 ppm.[10][11]

Mass Spectrometry: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the structural characterization of acyl-CoAs. The fragmentation pattern of **2-Hexadecenoyl-CoA** would be expected to yield characteristic product ions resulting from cleavage of the thioester bond and fragmentation of the coenzyme A moiety.[7]

3D Conformation

A crystal structure of **2-Hexadecenoyl-CoA** is not available in the Protein Data Bank (PDB). However, the crystal structure of rat mitochondrial enoyl-CoA hydratase in complex with the long-chain inhibitor octanoyl-CoA (PDB ID: 2DUB) provides valuable insights into how a long acyl chain is accommodated within the enzyme's active site.[12] By analogy, it can be inferred that the hexadecenoyl chain of **2-Hexadecenoyl-CoA** binds in an extended conformation within a hydrophobic tunnel of the enzyme.

Conclusion

This technical guide provides a detailed overview of the structural and functional properties of **2-Hexadecenoyl-CoA**. The presented data and experimental methodologies offer a valuable resource for researchers investigating the roles of this important metabolic intermediate in health and disease. Further studies, including the acquisition of high-resolution spectroscopic data and the determination of its crystal structure in complex with its enzymatic partners, will undoubtedly provide deeper insights into its biological functions and potential as a therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by *Aeromonas caviae* - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. trans-Hexadec-2-enoyl-CoA [equilibrator.weizmann.ac.il]
- 4. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. Fatty acidomics: global analysis of lipid species containing a carboxyl group with a charge-remote fragmentation assisted approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from *Euglena gracilis* defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. rcsb.org [rcsb.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structural Properties of 2-Hexadecenoyl-CoA]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3052741#structural-properties-of-2-hexadecenoyl-coa>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com